An In-depth Technical Guide to Docosahexaenoic Acid Ethyl Ester-d5
An In-depth Technical Guide to Docosahexaenoic Acid Ethyl Ester-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Docosahexaenoic acid ethyl ester-d5 (DHA-EE-d5), a deuterated analog of docosahexaenoic acid ethyl ester. It is intended to serve as a technical resource, offering detailed information on its synthesis, physicochemical properties, and applications, with a focus on its use as an internal standard in quantitative analysis. This document also delves into the relevant biological signaling pathways of DHA and provides exemplary experimental protocols for its quantification in biological matrices.
Core Properties of Docosahexaenoic Acid Ethyl Ester-d5
Docosahexaenoic acid ethyl ester-d5 is a stable isotope-labeled form of DHA ethyl ester, where five hydrogen atoms on the terminal ethyl group have been replaced with deuterium (B1214612). This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of endogenous or administered DHA ethyl ester.[1]
Physicochemical Properties
The key physicochemical properties of Docosahexaenoic acid ethyl ester-d5 are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methodologies.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₁D₅O₂ | |
| Molecular Weight | 361.6 g/mol | |
| CAS Number | 2692624-15-8 | |
| Formal Name | 4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, ethyl ester-d₅ | |
| Synonyms | DHA ethyl ester-d5, Cervonic Acid ethyl ester-d5 | |
| Purity (Isotopic) | ≥98% deuterated forms (d₁-d₅) | [2] |
| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol (B145695): 500 mg/ml, PBS (pH 7.2): 0.15 mg/ml | |
| Storage | -20°C | |
| Stability | ≥ 2 years at -20°C | [3] |
Isotopic Purity and its Importance
The isotopic purity of a deuterated internal standard is a critical parameter for accurate quantification.[2] High isotopic purity (typically ≥98%) ensures minimal contribution from the unlabeled analyte to the internal standard's mass channel, which is particularly important at the lower limit of quantification.[2] The isotopic distribution of DHA-EE-d5 should be verified using high-resolution mass spectrometry to confirm the enrichment of the d5 species and the low abundance of the d0 isotopologue.[4]
Synthesis of Docosahexaenoic Acid Ethyl Ester-d5
The synthesis of deuterated long-chain fatty acid ethyl esters like DHA-EE-d5 typically involves the esterification of the corresponding deuterated fatty acid. A general, multi-step synthetic approach is outlined below. This process can be adapted from methods described for the synthesis of fatty acid ethyl esters and the deuteration of unsaturated fatty acids.[5][6][7]
Conceptual Synthesis Workflow
Detailed Experimental Protocol for Synthesis
Materials and Reagents:
-
Docosahexaenoic Acid (DHA)
-
Deuterium gas (D₂)
-
Wilkinson's catalyst (tris(triphenylphosphine)rhodium(I) chloride)
-
Anhydrous, deuterated ethanol (Ethanol-d6)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Acid catalyst (e.g., concentrated sulfuric acid)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) (HPLC grade)
Procedure:
-
Deuteration of Docosahexaenoic Acid:
-
Dissolve DHA and a catalytic amount of Wilkinson's catalyst in an anhydrous solvent in a high-pressure reaction vessel.
-
Purge the vessel with an inert gas (e.g., argon) and then introduce deuterium gas to the desired pressure.
-
Heat the reaction mixture with stirring for a specified time to facilitate the isotope exchange at the ethylenic protons. The reaction conditions (temperature, pressure, and time) need to be carefully optimized to achieve the desired level of deuteration without significant reduction of the double bonds.
-
After the reaction, cool the vessel, release the pressure, and filter the mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain crude DHA-d5.
-
-
Esterification to Ethyl Ester-d5:
-
Dissolve the crude DHA-d5 in an excess of anhydrous ethanol-d6.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the reaction mixture for several hours to drive the esterification to completion.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and neutralize the acid catalyst with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., hexane or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield crude DHA-EE-d5.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure Docosahexaenoic acid ethyl ester-d5.
-
Confirm the purity and identity of the final product by NMR and high-resolution mass spectrometry.
-
Experimental Protocols for Quantification
Docosahexaenoic acid ethyl ester-d5 is primarily used as an internal standard for the accurate quantification of DHA ethyl ester in biological samples using mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
General Workflow for Sample Analysis
Sample Preparation Protocols
3.2.1. Plasma Sample Preparation for LC-MS/MS Analysis [9][10][11]
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Spike with Internal Standard: To a 100 µL aliquot of plasma, add a known amount of DHA-EE-d5 solution (e.g., 10 µL of a 1 µg/mL solution in ethanol).
-
Protein Precipitation and Lipid Extraction:
-
Add 400 µL of ice-cold methanol (B129727) to the plasma sample.
-
Vortex for 30 seconds to precipitate proteins.
-
Add 800 µL of methyl-tert-butyl ether (MTBE) and vortex for 1 minute for lipid extraction.
-
Add 200 µL of water to induce phase separation and vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Collect Supernatant: Carefully collect the upper organic layer containing the lipids.
-
Dry and Reconstitute: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of acetonitrile/isopropanol, 1:1 v/v).
3.2.2. Tissue Sample Preparation for GC-MS Analysis [1][12][13]
-
Homogenization: Homogenize a known weight of tissue (e.g., 50 mg) in a suitable buffer (e.g., PBS) on ice.
-
Spike with Internal Standard: Add a known amount of DHA-EE-d5 solution to the tissue homogenate.
-
Lipid Extraction (Folch Method):
-
Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
-
Collect Lower Phase: Carefully collect the lower organic phase containing the lipids.
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under nitrogen.
-
Add 1 mL of 1.25 M methanolic HCl.
-
Heat at 85°C for 1 hour.
-
After cooling, add 1 mL of water and 1 mL of hexane.
-
Vortex and centrifuge to separate the phases.
-
-
Analyze Upper Phase: The upper hexane layer containing the FAMEs (including the deuterated standard) is ready for GC-MS analysis.
Signaling Pathways of DHA
Docosahexaenoic acid (DHA) and its derivatives play crucial roles in various cellular processes, primarily through the modulation of key signaling pathways. Understanding these pathways is vital for researchers in drug development and nutritional science.
Anti-inflammatory Signaling Pathway
DHA exerts potent anti-inflammatory effects by modulating the NF-κB and PPARγ signaling pathways.[14]
Anabolic Signaling in Muscle Cells
Both EPA and DHA have been shown to influence protein synthesis in skeletal muscle cells through the mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative data related to the use and effects of Docosahexaenoic acid ethyl ester and its deuterated analog.
Analytical Method Parameters
| Parameter | Value | Method | Reference |
| Linearity Range (EPA-EE) | 1.00 - 1000 ng/mL | LC-MS/MS | [15] |
| Linearity Range (DHA-EE) | 2.50 - 2500 ng/mL | LC-MS/MS | [15] |
| Recovery (EPA-EE) | 90.8% - 93.6% | GC-FID | [16][17] |
| Recovery (DHA-EE) | 92.7% - 95.2% | GC-FID | [16][17] |
| Limit of Quantification (LOQ) | 2 mg/g | GC-FID | [16][17] |
In Vivo Study Data (Dose-Response in Mice)[18]
| Treatment Group | Diet Concentration | Time to Maze Exit (seconds, Trial 1) | Blind Alley Entries (Trial 1) | Time to Maze Exit (seconds, Trial 3) | Blind Alley Entries (Trial 3) |
| Control | 0% DHA-EE | 35.2 ± 4.1 | 10.5 ± 1.2 | 28.1 ± 3.5 | 8.2 ± 1.0 |
| DHA-EE 0.5% | 0.5% | 28.5 ± 3.8 | 8.9 ± 1.1 | 25.4 ± 3.1 | 7.5 ± 0.9 |
| DHA-EE 1% | 1% | 27.1 ± 3.5 | 8.2 ± 1.0 | 23.9 ± 2.9 | 7.1 ± 0.8 |
| DHA-EE 2% | 2% | 25.8 ± 3.2 | 7.5 ± 0.9 | 21.3 ± 2.5 | 6.3 ± 0.7 |
| *p < 0.05 compared to the control group. Data are presented as mean ± SEM. |
Clinical Study Data (Human Pharmacokinetics)[19]
| Parameter | EPA-EE (4g dose) | DHA-EE (4g dose) |
| Cmax (mcg.hr/ml) | 2594 - 2636 | 1945 - 1992 |
| AUC (mcg.hr/ml) | 2201 - 2594 | 790 - 1992 |
Conclusion
Docosahexaenoic acid ethyl ester-d5 is an indispensable tool for researchers in the fields of lipidomics, pharmacology, and clinical diagnostics. Its utility as an internal standard enables the accurate and precise quantification of DHA ethyl ester, a compound of significant biological and therapeutic interest. This guide has provided a detailed overview of its properties, synthesis, and analytical applications, along with insights into the biological pathways modulated by its non-deuterated counterpart. The provided experimental protocols and data summaries serve as a valuable resource for designing and executing robust scientific investigations.
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